molecular formula C23H19NO2 B14344339 1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-carbaldehyde CAS No. 92409-03-5

1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B14344339
CAS No.: 92409-03-5
M. Wt: 341.4 g/mol
InChI Key: QLJBPKHIGYLYMB-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a phenoxyethyl group and a phenyl group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-carbaldehyde typically involves the reaction of 2-phenylindole with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to obtain the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-carboxylic acid.

    Reduction: 1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interactions of indole derivatives with biological targets.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and phenoxyethyl moieties. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: An ether alcohol with similar phenoxyethyl functionality.

    2-Phenylindole: A simpler indole derivative without the phenoxyethyl group.

    1-Phenoxyethanol: An isomer of 2-phenoxyethanol with the phenoxy group attached to a different carbon.

Uniqueness

1-(2-Phenoxyethyl)-2-phenyl-1H-indole-3-carbaldehyde is unique due to the combination of its indole core with both phenyl and phenoxyethyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

92409-03-5

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2-phenoxyethyl)-2-phenylindole-3-carbaldehyde

InChI

InChI=1S/C23H19NO2/c25-17-21-20-13-7-8-14-22(20)24(23(21)18-9-3-1-4-10-18)15-16-26-19-11-5-2-6-12-19/h1-14,17H,15-16H2

InChI Key

QLJBPKHIGYLYMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CCOC4=CC=CC=C4)C=O

Origin of Product

United States

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